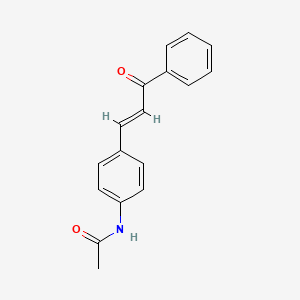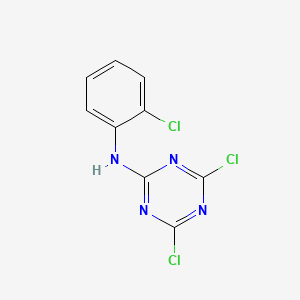
bradykinin, (hydroxy-Pro)(3)-Lys-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bradykinin, (hydroxy-Pro)(3)-Lys-, is a peptide that belongs to the family of kinins. It is a potent vasodilator and plays a crucial role in inflammation, pain, and cardiovascular diseases. Bradykinin, (hydroxy-Pro)(3)-Lys-, is synthesized by the enzymatic activity of kininogenases, which cleave kininogens to release kinins.
Mecanismo De Acción
Bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, exerts its biological effects by binding to two G protein-coupled receptors, B1 and B2. B2 receptors are constitutively expressed, whereas B1 receptors are induced in response to tissue injury or inflammation. The binding of bradykinin to B2 receptors leads to the activation of phospholipase C, which results in the production of inositol triphosphate and diacylglycerol. Inositol triphosphate activates calcium channels, leading to an increase in intracellular calcium levels. Diacylglycerol activates protein kinase C, which phosphorylates various proteins, leading to their activation or inhibition. The activation of B1 receptors leads to the activation of the mitogen-activated protein kinase pathway, which results in the activation of various transcription factors.
Biochemical and Physiological Effects
Bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, has various biochemical and physiological effects, including vasodilation, increased vascular permeability, bronchoconstriction, pain, and inflammation. It also stimulates the release of various cytokines, chemokines, and growth factors, which play a crucial role in tissue repair and regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, is a potent research tool for studying the mechanism of action of kinins and their receptors. It is also used to study the physiological and biochemical effects of kinins in various tissues and organs. However, the use of bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, has some limitations. The effects of bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, are short-lived, and it is rapidly degraded by kininases. Therefore, its effects need to be studied in real-time, and its degradation needs to be inhibited.
Direcciones Futuras
The future directions of research on bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, include the development of novel drugs that target kinin receptors for the treatment of cardiovascular diseases, pain, and inflammation. The role of kinins in tissue repair and regeneration needs to be further explored. The use of bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, in drug discovery and development needs to be further investigated. The development of novel methods for the stabilization of bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, and its analogs is also an area of future research.
Métodos De Síntesis
Bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, is synthesized by the enzymatic cleavage of high molecular weight kininogen by kininogenases. The kininogenases cleave the kininogen at specific sites to release the kinins, which include bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-. The kininogenases are present in various tissues, including the liver, pancreas, kidneys, and endothelial cells.
Aplicaciones Científicas De Investigación
Bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, has been extensively studied for its role in inflammation, pain, and cardiovascular diseases. It is used as a research tool to study the mechanism of action of kinins and their receptors. It is also used to study the physiological and biochemical effects of kinins in various tissues and organs.
Propiedades
Número CAS |
113662-39-8 |
|---|---|
Nombre del producto |
bradykinin, (hydroxy-Pro)(3)-Lys- |
Fórmula molecular |
C10H7Li2O6P |
Peso molecular |
0 |
Sinónimos |
bradykinin, (hydroxy-Pro)(3)-Lys- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




